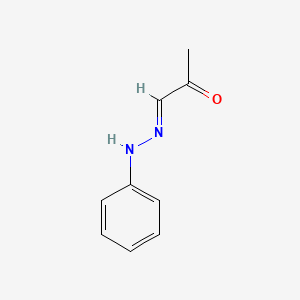

2-oxopropanal N-phenylhydrazone

Beschreibung

Contextualization within the Hydrazone Class of Organic Compounds

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂. wikipedia.org They are formally derived from aldehydes and ketones by replacing the oxygen atom with the =N-NH₂ functional group. wikipedia.org The synthesis of hydrazones is most commonly achieved through the condensation reaction of a ketone or aldehyde with hydrazine (B178648) or its substituted derivatives, such as phenylhydrazine (B124118). researchgate.net This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule. researchgate.net

The structure of hydrazones is defined by the carbon-nitrogen double bond (C=N), which is conjugated with the lone pair of electrons on the terminal nitrogen atom. This electronic arrangement is responsible for the characteristic chemical properties and reactivity of hydrazones. researchgate.net The two interconnected nitrogen atoms possess differing nucleophilicity, with the amino-type nitrogen generally being more reactive. researchgate.net

| Property | Description |

| Functional Group | >C=N-NHR |

| General Synthesis | Condensation of aldehydes/ketones with hydrazines. researchgate.net |

| Key Structural Feature | Azomethine group (>C=N-) conjugated with a nitrogen lone pair. researchgate.net |

Fundamental Significance of the 2-Oxopropanal N-Phenylhydrazone Scaffold in Organic Synthesis

The this compound scaffold is of fundamental importance in organic synthesis, primarily serving as a key precursor for the synthesis of indoles via the Fischer indole (B1671886) synthesis. wikipedia.org This reaction, discovered by Emil Fischer in 1883, is a robust and widely utilized method for constructing the indole ring system, a privileged scaffold in many natural products and pharmaceutical agents. wikipedia.orgnih.gov

In the Fischer indole synthesis, this compound (formed from the reaction of pyruvaldehyde and phenylhydrazine) undergoes an acid-catalyzed intramolecular cyclization. wikipedia.orgjk-sci.com The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

Another significant reaction for the formation of hydrazones like this compound is the Japp-Klingemann reaction. This reaction synthesizes hydrazones from the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester, followed by the loss of a carboxyl or acyl group, respectively. wikipedia.orgresearchgate.net The resulting phenylhydrazone can then be used in subsequent reactions, such as the Fischer indole synthesis. wikipedia.org

| Reaction | Description | Precursors for this compound | Product from this compound |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone to form an indole. wikipedia.org | Phenylhydrazine and pyruvaldehyde (an α-ketoaldehyde). wikipedia.org | Methyl-substituted indole derivative. |

| Japp-Klingemann Reaction | Synthesis of a hydrazone from a β-keto-acid/ester and an aryl diazonium salt. wikipedia.org | A β-dicarbonyl compound and a benzenediazonium (B1195382) salt. wikipedia.org | Not applicable (this reaction forms the hydrazone). |

Evolution of Research Interest in N-Phenylhydrazones and their Derivatives

Research interest in N-phenylhydrazones dates back to the late 19th century with the seminal work of Emil Fischer on the synthesis of indoles. wikipedia.orgjk-sci.com The reliability and broad scope of the Fischer indole synthesis ensured that N-phenylhydrazones remained a central focus in synthetic organic chemistry throughout the 20th century.

In recent decades, research interest has expanded beyond their role as indole precursors. The development of modern catalytic systems has introduced new transformations of hydrazones. For instance, palladium-catalyzed cross-coupling reactions have been developed to form N-arylhydrazones, which can then be used in Fischer indole syntheses, expanding the scope and applicability of the classical method. wikipedia.org

Furthermore, the broader class of hydrazone derivatives has been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov This has spurred research into the synthesis of novel and structurally diverse N-phenylhydrazone derivatives for potential applications in medicinal chemistry and agrochemicals. nih.gov The inherent reactivity of the hydrazone functionality continues to be exploited in the development of new synthetic methodologies and the construction of complex molecular targets.

Overview of Key Research Domains Pertaining to this compound

The research domains involving this compound are primarily centered on its utility as a versatile building block in organic synthesis.

Heterocyclic Chemistry: The most prominent research area is its application as a key intermediate in the synthesis of indole derivatives through the Fischer indole synthesis. wikipedia.org Indoles are a critical class of heterocyclic compounds found in a vast array of biologically active molecules, including the anti-migraine triptan drugs. wikipedia.org Beyond indoles, the hydrazone moiety can participate in cyclization reactions to form other heterocyclic systems, such as pyrazoles. wikipedia.org

Named Reactions and Mechanistic Studies: this compound is a classic substrate for studying the mechanism of the Fischer indole synthesis. nih.gov Investigations into the reaction conditions, the influence of substituents on the phenyl ring, and the potential for "abnormal" cyclization pathways continue to be areas of academic interest. nih.gov

Synthesis of Biologically Active Molecules: While this compound itself is primarily a synthetic intermediate, its derivatives are subjects of investigation in medicinal chemistry. The broader class of phenylhydrazones has shown a wide spectrum of biological activities, and researchers continue to synthesize and test new derivatives for potential therapeutic applications. nih.govresearchgate.net

Development of Synthetic Methods: The compound serves as a model substrate in the development of new synthetic methodologies. This includes the exploration of novel catalysts, milder reaction conditions, and one-pot procedures that combine the formation of the hydrazone with its subsequent transformation, such as tandem Japp-Klingemann/Fischer indole sequences. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

5391-74-2 |

|---|---|

Molekularformel |

C9H10N2O |

Molekulargewicht |

162.19 g/mol |

IUPAC-Name |

(1Z)-1-(phenylhydrazinylidene)propan-2-one |

InChI |

InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7- |

InChI-Schlüssel |

PWELTGGNVDVIGR-YFHOEESVSA-N |

SMILES |

CC(=O)C=NNC1=CC=CC=C1 |

Isomerische SMILES |

CC(=O)/C=N\NC1=CC=CC=C1 |

Kanonische SMILES |

CC(=O)C=NNC1=CC=CC=C1 |

Andere CAS-Nummern |

5391-74-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 Oxopropanal N Phenylhydrazone

Established Synthetic Pathways via Condensation Reactions

The most common and traditional method for synthesizing 2-oxopropanal N-phenylhydrazone and its derivatives is through condensation reactions. youtube.com These reactions typically involve the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester, a process known as the Japp-Klingemann reaction. wikipedia.orgresearchgate.netslideshare.net This reaction is a cornerstone in the synthesis of hydrazones. researchgate.net

The mechanism of the Japp-Klingemann reaction begins with the deprotonation of the β-keto-ester to form an enolate anion. This anion then acts as a nucleophile, attacking the diazonium salt to form an azo compound. wikipedia.org In most cases, this intermediate is unstable and undergoes hydrolysis, leading to the formation of a tetrahedral intermediate which subsequently decomposes to yield the final hydrazone product. wikipedia.org

Another established pathway involves the direct condensation of phenylhydrazine (B124118) with a suitable dicarbonyl compound. For instance, the reaction of phenylhydrazine with 2,3-piperidinedione derivatives, prepared from the Japp-Klingemann coupling of acylbenzenediazonium salts with 2-oxo-3-piperidinecarboxylic acid, yields the corresponding hydrazones. researchgate.net Similarly, condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents like ethyl cyanoacetate (B8463686) can lead to the formation of various heterocyclic compounds, demonstrating the versatility of this synthetic approach. mdpi.com

Table 1: Examples of Condensation Reactions for Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

| β-keto-acid/ester | Aryl diazonium salt | Hydrazone | wikipedia.orgresearchgate.net |

| Phenylhydrazine | Aldehyde/Ketone | Phenylhydrazone | youtube.com |

| 3-Oxo-2-arylhydrazonopropanal | Active methylene reagent | Substituted azonicotinates | mdpi.com |

| 2,6-Dihydroxyacetophenone | Substituted phenylhydrazine | Phenylhydrazone intermediate | nih.gov |

Innovations in Synthetic Protocols for this compound and Analogues

Recent advancements in synthetic chemistry have focused on improving the efficiency, scalability, and environmental footprint of hydrazone synthesis.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov In the context of hydrazone synthesis, microwave-assisted methods offer significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes) and improved yields. nih.govnih.gov For example, the synthesis of various heterocyclic compounds from 2-aryl-hydrazonopropanals has been successfully achieved using microwave irradiation, often with higher yields compared to conventional heating methods. nih.gov This technique has been applied to a wide range of substrates, including the synthesis of pyrrole (B145914) derivatives and 1,2,3-triazoles, demonstrating its broad applicability. nih.gov The synthesis of 2-aryl-2-oxazolines and related compounds has also been efficiently achieved using microwave assistance. organic-chemistry.org

Strategies for Functional Group Introduction and Structural Modification

The versatility of this compound lies in its potential for further functionalization and structural modification, leading to a wide array of derivatives with diverse properties. nih.gov One common strategy involves the reaction of the hydrazone moiety with various reagents to introduce new functional groups. For example, the reaction of phenylhydrazone intermediates with chloroformic esters can introduce carbonate groups. nih.gov

Furthermore, the core structure can be modified through cyclization reactions. The hydrazone products of the Japp-Klingemann reaction are often used as intermediates in the synthesis of more complex molecules like indoles via the Fischer indole (B1671886) synthesis. wikipedia.org Additionally, condensation reactions of 3-oxo-2-arylhydrazonopropanals with various amines and active methylene reagents can lead to the formation of a variety of heterocyclic systems, including pyridopyridazines. nih.gov

Regioselective Synthesis of Substituted 2-Oxopropanal N-Phenylhydrazones

Regioselectivity is a critical aspect of synthesizing substituted hydrazones, ensuring the desired isomer is obtained. In the Japp-Klingemann reaction, the regioselectivity is generally high, with the coupling occurring at the deprotonated carbon of the β-keto-acid or ester. wikipedia.orgresearchgate.net

For the synthesis of more complex substituted hydrazones, multi-component reactions are often employed. These reactions can be designed to proceed in a regioselective manner, yielding a single desired product. rsc.org For instance, the one-pot condensation of active methylene reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be highly regio- and chemo-selective, leading to the formation of a single N1-substituted pyrazole (B372694) derivative. nih.gov Copper-catalyzed cascade reactions of saturated ketones with hydrazines or aldehyde hydrazones also provide a highly convenient and regioselective route to substituted pyrazoles. sioc-journal.cn The development of metal-free, regioselective methods for synthesizing substituted pyrimidines further highlights the ongoing efforts to achieve controlled synthesis of complex heterocyclic structures derived from hydrazone-like precursors. rsc.org

Synthesis of Precursors and Key Intermediates for Downstream Transformations

The synthesis of this compound relies on the availability of key precursors and intermediates. Phenylhydrazine is a fundamental starting material, which can be synthesized from the corresponding aniline (B41778) through diazotization followed by reduction. nih.gov A common reducing agent used in this process is sodium bisulfite in a basic solution. nih.gov

Acetophenone (B1666503) phenylhydrazone, a closely related compound, is prepared by warming a mixture of acetophenone and phenylhydrazine. orgsyn.org This intermediate is crucial for the Fischer indole synthesis, which is a powerful method for constructing the indole ring system. orgsyn.org

The synthesis of various substituted phenylhydrazines is also essential for creating a library of this compound derivatives with different functionalities. These substituted phenylhydrazines are typically prepared from the corresponding anilines. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Oxopropanal N Phenylhydrazone

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Determination of Bond Lengths and Angles

In the solid state, the bond lengths and angles of 2-oxopropanal N-phenylhydrazone would be expected to reflect its hybrid nature, with contributions from both single and double bond character due to electron delocalization across the hydrazone moiety. For instance, the C=N double bond is a key feature, and its length, along with the N-N and N-C single bonds, provides insight into the electronic structure. In a related chloro-substituted analogue, the molecule is observed to be nearly planar, suggesting significant conjugation. nih.gov The bond lengths and angles are comparable to those in similar hydrazone structures. nih.gov A comprehensive table of theoretical or experimentally determined bond lengths and angles for this compound would be essential for a complete analysis.

Table 1: Representative Bond Lengths and Angles for a Phenylhydrazone Moiety (based on related structures)

| Bond/Angle | Typical Length (Å) / Angle (°) |

| C=N | 1.29 - 1.34 |

| N-N | 1.32 - 1.39 |

| N-C (phenyl) | 1.38 - 1.42 |

| C-C (keto) | 1.48 - 1.52 |

| C=O | 1.21 - 1.24 |

| C-N-N | 115 - 120 |

| C=N-N | 118 - 123 |

| N-N-C (phenyl) | 119 - 124 |

Note: These are generalized values and may vary for the specific title compound.

Investigation of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding

Intramolecular hydrogen bonding is a critical factor in determining the conformation of phenylhydrazones. A hydrogen bond between the N-H proton of the hydrazone and the carbonyl oxygen (N-H···O=C) is anticipated, leading to the formation of a stable six-membered ring-like structure. This interaction contributes to the planarity of the molecule and influences its spectroscopic properties. nih.gov

Intermolecular interactions also play a crucial role in the crystal packing. In the crystalline lattice, molecules of this compound would likely be linked through a network of hydrogen bonds. For example, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the hydrazone can act as acceptors. In a related chloro-substituted structure, the ketone oxygen atom accepts both N-H···O and C-H···O hydrogen bonds, forming infinite chains. nih.gov The phenyl rings can also participate in π-π stacking interactions, further stabilizing the crystal structure.

Conformational Analysis and Geometrical Distortions

The conformation of this compound in the solid state is expected to be predominantly planar, a feature driven by the extensive π-conjugation across the phenyl ring, the hydrazone linkage, and the carbonyl group. This planarity is further reinforced by the previously mentioned intramolecular hydrogen bond. However, minor geometrical distortions, such as slight twisting of the phenyl ring relative to the hydrazone plane, may occur to alleviate steric strain. In a closely related chloro-substituted analog, the non-hydrogen atoms are nearly coplanar, with a root-mean-square deviation of only 0.0446 Å, and the molecule adopts a cis conformation with respect to the C=N double bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl ring, the N-H proton, the methine proton of the hydrazone, and the methyl protons of the acetyl group. The chemical shift of the N-H proton is typically downfield and can be broad due to quadrupole effects and exchange. The aromatic protons would appear as a complex multiplet in the downfield region. The methyl protons would likely appear as a singlet in the upfield region.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon would be the most downfield signal, followed by the aromatic carbons and the carbons of the hydrazone moiety. The methyl carbon would be the most upfield signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 6.8 - 7.5 | 110 - 145 |

| N-H | 8.0 - 11.0 | - |

| C=CH-N | 7.0 - 7.5 | 130 - 140 |

| C=O | - | 190 - 200 |

| CH₃ | 2.0 - 2.5 | 25 - 35 |

Note: These are predicted ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton and the ortho-protons of the phenyl ring, as well as between adjacent protons on the phenyl ring itself. This information is vital for assigning the signals within the aromatic region.

Variable-Temperature NMR Studies of Dynamic Processes

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating dynamic molecular processes that occur on the NMR timescale. For this compound, VT-NMR can provide critical insights into conformational and isomeric equilibria. At room temperature, the NMR spectrum of similar molecules can exhibit broadened signals due to restricted rotation around single bonds or slow interconversion between isomers. researchgate.net

By lowering the temperature, the rate of these dynamic exchanges can be slowed, leading to the resolution of distinct signals for each conformer or isomer present. Key dynamic processes in this compound that can be studied include:

E/Z Isomerization: The C=N double bond of the hydrazone moiety can exist in either an (E) or (Z) configuration. VT-NMR can help determine the energy barrier for interconversion between these isomers.

Conformational Isomerism: Rotation around the N-N single bond and the N-C (phenyl) single bond can be restricted due to steric hindrance and electronic effects. This can lead to different stable conformers (syn/anti), which may become individually observable at low temperatures.

Intramolecular Hydrogen Bonding: The presence of the N-H proton and the carbonyl oxygen allows for the possibility of intramolecular hydrogen bonding. VT-NMR can be used to study the strength and dynamics of this interaction, as changes in temperature will affect the chemical shift of the N-H proton.

For instance, studies on oenothein B, a complex tannin, have shown that lowering the temperature in NMR experiments helps to resolve overlapping signals, allowing for complete assignment and determination of the most stable 3D conformation. researchgate.net A similar approach for this compound would enable the characterization of its favored geometry in solution and the quantification of the energetic barriers associated with its dynamic processes.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is essential for identifying the functional groups and understanding the bonding framework of this compound. nih.govprimescholars.com These complementary methods provide a detailed fingerprint of the molecule's vibrational modes.

Characteristic Band Assignments and Functional Group Identification

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups. The assignment of these bands is based on established group frequency ranges and comparison with related structures. researchgate.netnih.gov

Key functional group vibrations include:

N-H Stretch: A characteristic peak for the N-H group in phenylhydrazones is typically observed in the region of 3300-3350 cm⁻¹. researchgate.netnih.gov This band can be broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found below 3000 cm⁻¹.

C=O Stretch: The carbonyl (keto) group gives rise to a strong absorption band, typically in the 1680-1720 cm⁻¹ range. nih.gov Its exact position is sensitive to conjugation.

C=N Stretch: The imine (hydrazone) C=N stretching vibration is found in the 1590-1620 cm⁻¹ region. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Below is a table summarizing the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3350 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2970 |

| C=O (Keto) | Stretching | 1680 - 1720 |

| C=N (Imine) | Stretching | 1590 - 1620 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

This table is generated based on typical frequency ranges for the specified functional groups.

Analysis of Vibrational Modes and Molecular Dynamics

A deeper analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the characterization of specific vibrational modes, including stretching, bending, wagging, and twisting. esisresearch.orgnih.gov The potential energy distribution (PED) analysis can assign spectral bands to specific atomic motions, providing a complete vibrational picture of the molecule. nih.govprimescholars.com

For this compound, the coupling between the C=N, C=C, and C=O stretching modes can occur due to the conjugated π-system. This conjugation can lead to shifts in their respective frequencies. Furthermore, the dynamics of the molecule, such as the conformational flexibility discussed in the VT-NMR section, can influence the vibrational spectra by affecting the local symmetry and bond strengths of the functional groups. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. scienceready.com.au The compound has a molecular formula of C₉H₁₀N₂O and a molecular weight of approximately 162.19 g/mol . nih.govbiosynth.comchemsynthesis.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 162. This peak corresponds to the intact molecule that has lost one electron. The fragmentation of this molecular ion provides valuable structural information. The pattern is dictated by the relative stability of the resulting carbocations and radical species, with cleavage often occurring at bonds adjacent to functional groups. libretexts.orgwhitman.edumiamioh.edu

A plausible fragmentation pathway for this compound would involve the following key fragment ions:

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical |

| 119 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium ion |

| 92 | [C₆H₅NH]⁺ | Phenylamine radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table outlines plausible fragmentation patterns based on the structure of this compound and general fragmentation rules.

The fragmentation often begins with α-cleavage, where the bond adjacent to the carbonyl group or the imine group breaks. For example, the loss of a methyl radical (CH₃•) would yield a fragment at m/z 147. Cleavage of the N-N bond is also common in hydrazones. The presence of the stable aromatic ring results in characteristic phenyl-containing fragments, such as the phenyl cation at m/z 77, which is a common feature in the mass spectra of aromatic compounds. libretexts.org

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, investigates the electronic transitions within the molecule and provides information on its photophysical properties. nih.govmdpi.com The extended π-conjugated system of this compound, which includes the phenyl ring, the hydrazone bridge, and the carbonyl group, is responsible for its characteristic electronic spectra.

The UV-Vis absorption spectrum is expected to show intense bands corresponding to π → π* transitions associated with the conjugated system. Lower intensity n → π* transitions, originating from the lone pair electrons on the nitrogen and oxygen atoms, may also be observed. These transitions are sensitive to the molecular environment. sciencepublishinggroup.com

Solvent and pH Effects on Electronic Spectra

The photophysical properties of this compound are significantly influenced by external factors such as solvent polarity and pH. sciencepublishinggroup.com

Solvent Effects: Changing the polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. This phenomenon, known as solvatochromism, can be:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed for π → π* transitions when the polarity of the solvent increases. This occurs if the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. sciencepublishinggroup.com

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. This is often seen for n → π* transitions in polar, protic solvents, as the ground state is stabilized by hydrogen bonding with the solvent, increasing the energy gap to the excited state. sciencepublishinggroup.com

pH Effects: The acidity or basicity of the medium can have a profound effect on the electronic spectra due to the presence of acidic (N-H) and basic (N and O atoms) sites in the molecule.

In acidic media: Protonation of one of the nitrogen atoms or the carbonyl oxygen can occur. This would alter the conjugation of the system, typically leading to a significant shift in the λₘₐₓ. Studies on similar compounds have shown that protonation can cause a substantial red shift in absorption spectra. researchgate.net

In basic media: Deprotonation of the N-H group would form an anion, extending the delocalization of electrons and resulting in a bathochromic shift in the absorption spectrum.

These spectral shifts can be used to determine the pKa values for the ground and excited states of the molecule.

Computational and Theoretical Investigations of 2 Oxopropanal N Phenylhydrazone

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) and ab initio calculations are powerful quantum mechanical methods used to predict the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. For 2-oxopropanal N-phenylhydrazone, these calculations are crucial for understanding its fundamental properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also elucidated by these calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Geometrical Parameters for a Phenylhydrazone Derivative using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (phenyl) | 1.390 - 1.403 | C-C-C (phenyl) | ~120 |

| C-N (phenyl) | ~1.413 | C-N-N | ~118 |

| N-N | ~1.378 | N-N=C | ~120 |

| N=C | ~1.290 | C=C-O | ~121 |

| C-C (keto) | ~1.528 | ||

| C=O | ~1.218 |

Note: The data in this table is representative of typical bond lengths and angles found in phenylhydrazone derivatives as determined by DFT calculations and is intended for illustrative purposes. nih.gov

Analysis of Tautomeric Equilibria and Relative Stability (Keto-Hydrazo vs. Azo-Enol Forms)

This compound can exist in different tautomeric forms, primarily the keto-hydrazo and the azo-enol forms. Tautomers are isomers that readily interconvert, and the position of the equilibrium between them is crucial as it determines the compound's chemical and physical properties.

The keto-hydrazo form is characterized by a ketone group (C=O) and a hydrazone linkage (C=N-NH). The azo-enol form, on the other hand, features an azo group (-N=N-) and an enol group (C=C-OH). The relative stability of these tautomers can be investigated computationally by calculating the total electronic energies of the optimized geometries of each form. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant species at equilibrium.

Several factors influence the tautomeric equilibrium, including the solvent, temperature, and the electronic nature of substituents. nih.govnih.gov Computational studies on related azo dyes have shown that polar solvents and intramolecular hydrogen bonding tend to favor the keto-hydrazo form. nih.govnih.gov In contrast, nonpolar solvents may shift the equilibrium towards the azo-enol form. Theoretical calculations can model the effect of different solvents using methods like the Polarizable Continuum Model (PCM). In many arylhydrazones, the keto-hydrazo form is found to be thermodynamically more stable than the azo-enol form. nih.gov

Figure 1: Tautomeric Equilibrium of this compound

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can help confirm the structure and assign the signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Theoretical IR spectra can help in the identification of functional groups, such as the C=O stretch of the keto form or the O-H stretch of the enol form, and can aid in distinguishing between tautomers. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. rsc.org This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These calculations provide insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the chromophores present in this compound.

Table 2: Predicted Spectroscopic Data for a Phenylhydrazone Derivative

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Varies for different protons |

| ¹³C NMR | Chemical Shift (ppm) | Varies for different carbons |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: ~1650-1700, N-H stretch: ~3200-3400 |

| UV-Vis | λmax (nm) | Dependent on electronic transitions |

Note: The values in this table are representative and intended to illustrate the type of data obtained from computational predictions for phenylhydrazone derivatives.

Computational Studies on Reactivity and Reaction Mechanisms

Computational methods are instrumental in exploring the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified.

The energies of these stationary points allow for the calculation of activation energies, which are critical for understanding the kinetics of a reaction. For instance, in a reaction involving this compound, computational studies can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. Molecular orbital analysis, such as examining the HOMO and LUMO, can provide insights into the sites of nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity towards different reagents. While specific studies on this compound are limited, research on the reactivity of similar compounds, such as the reaction of methanal with arylamines, demonstrates the power of these computational approaches. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or another biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates.

In the context of this compound, molecular docking could be employed to investigate its potential as a ligand for various biological targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event and can help to refine the binding mode predicted by docking. While no specific molecular docking studies on this compound have been reported, numerous studies on other hydrazone derivatives have successfully used these techniques to identify potential inhibitors for various enzymes and receptors. nih.govmdpi.com

Coordination Chemistry of 2 Oxopropanal N Phenylhydrazone As a Ligand

Synthesis and Characterization of Transition Metal Complexes with 2-Oxopropanal N-Phenylhydrazone Ligands

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Palladium(II) Complexes and Cyclopalladation Reactions

Palladium(II) complexes of this compound have been a subject of significant interest, particularly in the context of cyclometalation reactions. These reactions involve the intramolecular activation of a C-H bond of the phenyl ring, leading to the formation of a stable palladacycle.

The reaction of this compound with palladium(II) acetate (B1210297) can lead to the formation of binuclear cyclopalladated complexes. These reactions often proceed through an initial coordination of the ligand to the palladium center via the hydrazinic nitrogen and the carbonyl oxygen. Subsequent intramolecular electrophilic attack by the palladium on the phenyl ring results in the formation of a C-Pd bond and the elimination of acetic acid. These cyclopalladated complexes can exist as dimers with bridging acetate or chloride ligands, depending on the reaction conditions.

Copper(II) Complexes and Other First-Row Transition Metals

This compound readily forms complexes with copper(II) and other first-row transition metals such as nickel(II), cobalt(II), and manganese(II). The synthesis of these complexes is generally straightforward, involving the direct reaction of the ligand with the corresponding metal salt in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes are often colored, stable solids. The coordination environment around the metal ion in these complexes can vary, leading to different geometries such as square planar or octahedral. For instance, in some reported copper(II) complexes, the ligand acts as a bidentate chelating agent, coordinating through the imine nitrogen and the carbonyl oxygen.

Coordination with Other Metal Centers

Beyond the first-row transition metals and palladium, this compound can also coordinate to other metal centers. While the literature is more focused on the aforementioned metals, the fundamental coordination sites of the ligand—the hydrazinic nitrogen, the imine nitrogen, and the carbonyl oxygen—provide the potential for complexation with a broader range of metals, including ruthenium, rhodium, and platinum. The specific coordination mode and the resulting complex's geometry would depend on the nature of the metal ion, its preferred coordination number, and the reaction conditions.

Elucidation of Ligand Denticity and Coordination Modes

This compound can exhibit different denticities and coordination modes depending on the metal ion and the reaction environment. The most common coordination mode is as a bidentate (NO) donor ligand. In this mode, it chelates to the metal center through the carbonyl oxygen and one of the nitrogen atoms of the hydrazone moiety.

The ligand can exist in tautomeric forms, the azo-keto and the hydrazo-enol forms. The specific tautomer involved in coordination can influence the bonding characteristics. Spectroscopic evidence, particularly from IR and NMR, is crucial in determining the coordinating atoms. For example, a shift in the ν(C=O) stretching frequency in the IR spectrum upon complexation indicates the involvement of the carbonyl oxygen in bonding. Similarly, changes in the chemical shifts of the N-H and C-H protons in the vicinity of the coordination sites in the ¹H NMR spectrum provide valuable information about the coordination mode. In some instances, the ligand has been observed to act as a monodentate ligand, coordinating only through one of the nitrogen atoms.

Spectroscopic and Structural Characterization of Metal Chelates (X-ray, NMR, IR)

The characterization of metal complexes of this compound relies heavily on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A significant shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation is indicative of its coordination to the metal ion. Similarly, changes in the ν(C=N) and ν(N-H) bands provide evidence for the involvement of the hydrazone nitrogen atoms in the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of these complexes in solution. The chemical shifts of the protons and carbons of the ligand are sensitive to coordination. For instance, the downfield shift of the N-H proton signal in the ¹H NMR spectrum of a complex compared to the free ligand suggests its involvement in coordination. In the case of cyclopalladated complexes, the appearance of new signals in the aromatic region and the disappearance of the signal corresponding to the palladated C-H proton confirm the C-H activation.

Below is a table summarizing typical spectroscopic data for metal complexes of this compound:

| Technique | Free Ligand | Metal Complex | Interpretation |

| IR (cm⁻¹) | ν(C=O) ~1680 | ν(C=O) ~1650 | Coordination of carbonyl oxygen |

| ν(N-H) ~3200 | Shifted or broadened | Involvement of hydrazone nitrogen | |

| ¹H NMR (ppm) | δ(N-H) ~11.0 | Downfield shift | Coordination of hydrazone nitrogen |

| δ(Ar-H) | Shifted | Change in electronic environment | |

| ¹³C NMR (ppm) | δ(C=O) ~195 | Shifted | Coordination of carbonyl oxygen |

Mechanistic Studies of Metal Complex Formation, Stability, and Rearrangements in Coordination Spheres

Mechanistic studies on the formation of metal complexes with this compound have provided insights into the reaction pathways and the factors governing their stability. The formation of these complexes is generally a rapid process, driven by the favorable thermodynamics of chelation.

In the case of cyclopalladation reactions, the mechanism is believed to involve an initial coordination of the ligand to the palladium(II) center, followed by an intramolecular electrophilic substitution on the phenyl ring. The stability of the resulting palladacycles is attributed to the formation of a strong C-Pd σ-bond and the chelate effect.

The stability of the metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of competing ligands. The study of the stability constants of these complexes provides a quantitative measure of their thermodynamic stability.

Rearrangements within the coordination sphere of these complexes can also occur. For example, in some binuclear palladium complexes, the bridging ligands can be exchanged with other anions. The study of these rearrangement processes is important for understanding the reactivity of these complexes and their potential applications in catalysis.

Catalytic Applications of this compound Metal Complexes: An Unexplored Frontier

Despite extensive searches of scientific literature, detailed research findings and data specifically concerning the catalytic applications of metal complexes of this compound are not presently available. This suggests that the catalytic potential of this particular class of compounds remains a largely unexplored area within the field of coordination chemistry and catalysis.

While the broader family of hydrazone ligands and their metal complexes are well-documented for their diverse catalytic activities in a range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, specific studies focusing on this compound are conspicuously absent from the current body of scientific publications.

The exploration of new ligand frameworks is a continuous endeavor in the development of novel and more efficient catalysts. The structural features of this compound, which contains both nitrogen and oxygen donor atoms, theoretically allow for the formation of stable chelate complexes with various transition metals. These complexes could potentially exhibit interesting catalytic properties.

The absence of published research in this specific area presents an opportunity for new avenues of investigation. Future research could be directed towards the synthesis and characterization of various metal complexes of this compound and the systematic evaluation of their catalytic efficacy in different organic reactions. Such studies would be essential to determine if these complexes can offer any advantages in terms of activity, selectivity, or stability compared to existing catalyst systems.

Given the lack of available data, it is not possible to provide a detailed article with research findings and data tables on the catalytic applications of this compound metal complexes at this time. The scientific community has yet to publish research in this specific domain.

Mechanistic Biological Activity Studies in Vitro Focus, Excluding Clinical Data

Investigations into Molecular Mechanisms of Action in In Vitro Biological Systems

The interaction of phenylhydrazone derivatives with key biological molecules and pathways has been a subject of scientific inquiry. These investigations aim to understand how these compounds exert their effects at a molecular level.

Phenylhydrazone derivatives have been identified as potent enzyme inhibitors. A notable target is lipoxygenase (LOX), a key enzyme in the biosynthetic pathway of leukotrienes and lipoxins, which are inflammatory mediators. nih.gov The inhibition of lipoxygenase is a significant strategy in the development of anti-inflammatory therapies. nih.gov In one study, a phenylhydrazone compound demonstrated a high degree of inhibition against lipoxygenase, with a potency of up to 93% observed at a concentration of 10 μM. This strong inhibitory action highlights the potential of the phenylhydrazone scaffold to interact with and block the active sites of enzymes involved in inflammatory processes.

Table 1: In Vitro Enzyme Inhibition by a Phenylhydrazone Derivative

| Compound Class | Target Enzyme | Concentration | % Inhibition |

| Phenylhydrazone | Lipoxygenase | 10 μM | 93% |

While direct studies on the modulation of specific cellular signaling pathways by 2-oxopropanal N-phenylhydrazone are limited, the broader class of hydrazone-containing compounds is known for its wide range of biological activities, suggesting interactions with various cellular processes. mdpi.com The ability of these compounds to act as enzyme inhibitors, for instance, implies a direct modulation of metabolic and signaling pathways that depend on those enzymes. Further research is needed to map the specific intracellular pathways, such as kinase cascades or transcription factor activity, that are affected by this compound.

Evaluation of In Vitro Antimicrobial and Antifungal Activity Mechanisms

The mechanisms behind the antimicrobial and antifungal properties of phenylhydrazone derivatives have been explored, revealing multifaceted modes of action that disrupt microbial viability.

Studies have shown that certain N'-phenylhydrazide compounds can inflict physical damage on fungal cells. Investigations using scanning electron microscopy (SEM) have revealed that treatment with these compounds leads to significant damage to the mycelium morphology of fungi such as Candida albicans. This physical disruption of the cell structure is a key component of their antifungal effect, compromising the integrity and function of the fungal organism.

A crucial mechanism for the antimicrobial action of phenylhydrazones is the induction of oxidative stress within microbial cells. It has been observed that treatment with N'-phenylhydrazide compounds leads to the production of free radicals and reactive oxygen species (ROS) in fungi. nih.govnih.gov The accumulation of ROS can damage essential biomolecules like DNA, proteins, and lipids, leading to cellular dysfunction and death. This induced oxidative burst is a primary strategy by which these compounds eliminate pathogenic microorganisms. nih.gov

Table 2: Observed In Vitro Antimicrobial and Antifungal Mechanisms of Phenylhydrazone Derivatives

| Mechanism | Effect | Target Organism Example |

| Morphological Damage | Disruption of mycelium structure | Candida albicans |

| Oxidative Stress | Generation of free radicals and ROS | Fungi |

Mechanistic Aspects of Antioxidant Properties (In Vitro)

Hydrazone derivatives are recognized for their antioxidant capabilities, primarily through their action as free radical scavengers. mdpi.com The mechanism of this activity is often investigated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govmdpi.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, quenching the radical and causing a color change that can be measured spectrophotometrically. nih.gov The antioxidant capacity of phenylhydrazones is attributed to the hydrazone moiety (-NH-N=CH-), which can stabilize and delocalize the unpaired electron of a radical. The presence and position of substituents, particularly hydroxyl groups on the phenyl ring, can significantly enhance this activity. mdpi.combas.bg The primary mechanism is believed to be hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it. researchgate.net

Studies on various benzimidazole (B57391) and N-phenyl hydrazine (B178648) derivatives have demonstrated significant radical scavenging activity, with some compounds showing high percentage inhibition of DPPH radicals. mdpi.comresearchgate.net This activity underscores the role of the molecular structure in defining the antioxidant potential of these compounds.

Table 3: In Vitro Antioxidant Activity of Phenylhydrazone Derivatives (DPPH Assay)

| Compound Type | % Inhibition (at specified concentration) | Reference |

| N-Phenyl Hydrazine Derivative | 93.04% (at 250 µg/mL) | researchgate.net |

| Benzimidazole Phenylhydrazone | Showed significant radical scavenging activity | mdpi.com |

| Benzimidazole-2-thione Hydrazone | Effective in scavenging DPPH radicals | bas.bg |

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

While specific structure-activity relationship (SAR) studies focusing on the mechanistic insights of this compound are not extensively documented, a broader analysis of related arylhydrazone and N-acylhydrazone derivatives provides significant insights into how structural modifications influence their in vitro biological activities. These studies reveal patterns in how substitutions on the phenyl ring and modifications of the hydrazone backbone can modulate activities such as enzyme inhibition, antiproliferative effects, and antioxidant capacity.

The core structure of these compounds, characterized by the -NHN=C- substructure, serves as a versatile scaffold for drug design. nih.gov The biological activity is often tuned by the nature and position of substituents on the aromatic rings and by the nature of the group attached to the carbonyl side of the hydrazone.

Arylhydrazones have been identified as potent inhibitors of various enzymes. For instance, a series of hydrazide-hydrazones were evaluated as inhibitors of laccase from Trametes versicolor, a copper-containing enzyme. mdpi.com The SAR analysis revealed that a slim salicylic (B10762653) aldehyde framework was crucial for the stabilization of these molecules near the substrate docking site. mdpi.com Specifically, the presence of phenyl and bulky tert-butyl substituents at certain positions on the salicylic aldehyde fragment favored strong interactions within the enzyme's substrate-binding pocket. mdpi.com This suggests that the steric and electronic properties of substituents play a key role in the inhibitory mechanism.

In the context of anticancer activity, SAR studies on various hydrazone derivatives have highlighted the importance of specific functional groups. For N-acylhydrazones containing a thiophene (B33073) ring, the cytotoxic activity against human cancer cell lines was found to be in the micromolar range. researchgate.net The nature of the substituents on the aryl ring attached to the hydrazone moiety significantly influences the antiproliferative effects. Studies on aroylhydrazone iron chelators have shown that nitro substitution can have both positive and negative effects on their antioxidant and antiproliferative properties. nih.gov For example, naphthyl and biphenyl (B1667301) derivatives of a nitro-substituted hydrazone showed selective antiproliferative action, particularly against the MCF-7 human breast adenocarcinoma cell line. nih.gov

The fungicidal activity of phenylhydrazone derivatives also provides valuable SAR insights. For a series of phenylhydrazones containing two carbonic acid ester groups, it was found that electron-withdrawing groups on the phenyl ring of the phenylhydrazone were preferable for activity against Rhizoctonia solani. nih.gov Furthermore, the position of halogens on the phenyl ring was critical, with a para-substitution being more beneficial than ortho or meta positions. nih.gov

The following tables summarize the key SAR findings from studies on compounds structurally related to this compound.

Table 1: SAR of Hydrazide-Hydrazone Derivatives as Laccase Inhibitors

| Base Scaffold | Substituent Modification | Observation on In Vitro Activity | Reference |

| Hydrazide-hydrazone | Slim salicylic aldehyde framework | Pivotal for stabilization near the substrate docking site. | mdpi.com |

| Hydrazide-hydrazone | Phenyl and bulky tert-butyl groups on the salicylic aldehyde fragment | Favored strong interaction with the substrate-binding pocket. | mdpi.com |

| Hydrazide-hydrazone | Bulky 3-tert-butyl-5-methyl- or 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | Did not bind to the active site; acted as non-competitive or uncompetitive inhibitors. | mdpi.com |

Table 2: SAR of Arylhydrazone Derivatives for Antiproliferative and Fungicidal Activity

| Compound Class | Substituent Modification | Effect on In Vitro Activity | Target | Reference |

| Nitro-substituted aroylhydrazones | Naphthyl and biphenyl groups | Selective antiproliferative action. | MCF-7 human breast adenocarcinoma cells | nih.gov |

| Phenylhydrazones with carbonic acid esters | Electron-withdrawing groups on the phenyl ring | Enhanced fungicidal activity. | Rhizoctonia solani | nih.gov |

| Phenylhydrazones with carbonic acid esters | Halogen at the para-position of the phenyl ring | More beneficial for fungicidal activity than ortho or meta positions. | Rhizoctonia solani | nih.gov |

| Phenylhydrazones with carbonic acid esters | Small carbonate groups | Improved fungicidal activity. | Rhizoctonia solani | nih.gov |

Role as Versatile Building Blocks in Heterocyclic Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and the development of new materials. sigmaaldrich.com 2-Arylhydrazonopropanals, a class of compounds to which this compound belongs, are recognized as versatile building blocks for synthesizing a variety of these complex molecules. mdpi.com

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. dergipark.org.tr Classical synthesis methods for pyrazoles often involve the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govmdpi.com

2-Arylhydrazonopropanals can be effectively utilized for the synthesis of pyrazole (B372694) derivatives. For instance, the reaction of 2-arylhydrazonopropanals with hydrazine hydrate or phenylhydrazine (B124118) leads to the formation of 4-arylazo-pyrazoles. mdpi.com This transformation highlights the role of the hydrazone's inherent reactivity to construct the core pyrazole ring. The process involves the initial formation of an intermediate which then undergoes cyclization to yield the final pyrazole product. mdpi.com The versatility of the pyrazole ring, combined with the various substituents that can be introduced, has established it as a core structure in numerous applications. mdpi.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

| 2-Arylhydrazonopropanal | Hydrazine Hydrate | 4-Arylazo-1H-pyrazole | mdpi.com |

| 2-Arylhydrazonopropanal | Phenylhydrazine | 4-Arylazo-1-phenylpyrazole | mdpi.com |

Beyond pyrazoles, the reactivity of this compound and its analogs can be harnessed to construct other important heterocyclic frameworks.

Isoxazoles: These are five-membered heterocycles containing one nitrogen and one oxygen atom next to each other. They are key components in a number of drugs. nih.govnih.gov The synthesis of isoxazoles can be achieved through various routes, often involving the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine (B1172632) or the cyclization of α,β-acetylenic oximes. researchgate.netorganic-chemistry.org While direct synthesis from this compound is less common, its functional groups can be chemically modified to create precursors suitable for isoxazole (B147169) ring formation.

Pyrimidines: As essential components of nucleic acids, pyrimidines and their derivatives are critical in biological systems and medicine. mdpi.com The synthesis of pyrimidine (B1678525) frameworks often requires specific precursors that can be built from smaller, functionalized molecules.

Triazoles: Triazoles are five-membered rings containing three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being the two isomeric forms. nih.govscispace.com These structures are found in a large number of developed drugs. nih.gov Hydrazones are established precursors for the synthesis of N-substituted-1,2,3-triazoles, providing a viable pathway from this compound. frontiersin.org For example, the oxidative cyclization of related hydrazone compounds, such as phenylglucososazone, can yield 2-phenyl-1,2,3-triazole derivatives. mdpi.com

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles, a key step in the formation of diverse heterocyclic systems.

Nitrogen Nucleophiles: The reaction with nitrogen-based nucleophiles, such as amines and hydrazines, is a cornerstone of its chemistry. mdpi.com Hydrazines, in particular, react readily with the carbonyl group, which can initiate a cyclization cascade to form rings like pyrazoles. researchgate.net The nucleophilicity of the reacting amino group is a critical factor in these reactions. nih.gov The hydrazone molecule itself contains two nitrogen atoms, an amino and an imino nitrogen, which can both act as nucleophilic centers under different conditions. mdpi.com

Carbon Nucleophiles: Active methylene (B1212753) reagents, which are carbon nucleophiles, also react with 2-arylhydrazonopropanals. These reactions can lead to the formation of more complex carbon skeletons and different classes of heterocyclic compounds, further demonstrating the synthetic utility of this building block. mdpi.comnih.gov

| Nucleophile Type | Example Reagent | Resulting Heterocycle Class |

| Nitrogen Nucleophile | Hydrazine Hydrate | Pyrazole |

| Nitrogen Nucleophile | Phenylhydrazine | Pyrazole |

| Carbon Nucleophile | Active Methylene Compounds | Various Carbon-rich Heterocycles |

Contributions to Hydrogen-Bonded Organic Framework (HOF) Materials

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.govresearchgate.net Unlike metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) which are held together by strong coordinate or covalent bonds, HOFs are assembled through weaker, more flexible intermolecular interactions. nih.gov This property endows them with unique characteristics like mild synthesis conditions and potential for self-healing. researchgate.net

The fundamental units used to build HOFs are called synthons—small organic molecules with specific functional groups capable of forming predictable hydrogen-bonding patterns. nih.gov Pyrazole plays a key role in the formation of HOFs through its ability to form robust hydrogen bonds. mdpi.com

Given that this compound is an effective precursor for pyrazole derivatives, it is an important starting material for the design and synthesis of HOF synthons. mdpi.commdpi.com By synthesizing pyrazoles with additional functional groups (e.g., carboxylic acids, pyridines) derived from this compound, chemists can create tailored building blocks for HOF construction. Recent advancements have focused on the continuous synthesis of HOF synthons using microreactors, which offers superior control, speed, and yield compared to traditional batch processes. nih.gov This approach is crucial for the efficient and safe production of synthons like pyrazole, imidazole, and triazole for HOF materials. mdpi.com

The design of HOFs relies on the principles of supramolecular chemistry and the concept of "supramolecular synthons," which are reliable and predictable spatial arrangements of intermolecular interactions. mdpi.comresearchgate.net Pyrazole-based synthons are particularly effective in HOF construction due to their ability to form stable, cyclic hydrogen-bonding motifs. For instance, pyrazolyl groups can form cyclic trimers through N-H···N hydrogen bonds, creating a highly stable and directional supramolecular synthon. researchgate.net

Future Directions and Emerging Research Avenues for 2 Oxopropanal N Phenylhydrazone

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

| AI/ML Application Area | Potential Impact on 2-Oxopropanal N-Phenylhydrazone Research |

| Reaction Prediction | Suggests optimal reagents, catalysts, and conditions for synthesizing new derivatives. |

| Compound Property Prediction | In silico screening for desired electronic, optical, or biological properties. researchgate.net |

| Automated Synthesis | Enables high-throughput synthesis and testing of a large library of analogues. wiley.comresearchgate.net |

| Retrosynthetic Analysis | Proposes novel and efficient synthetic pathways to complex target molecules. mdpi.com |

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is a notable example of the collaborative effort between academia and industry to advance these technologies. nih.gov The goal is to create robust predictive models that can be seamlessly integrated into the workflow of medicinal and materials chemistry. nih.gov

Exploration of Novel Ligand Architectures for Next-Generation Coordination Complexes

The inherent structural features of this compound, specifically the nitrogen and oxygen donor atoms, make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes with this and similar hydrazone-based ligands can lead to materials with a wide array of catalytic, electronic, and magnetic properties.

Future research will focus on designing and synthesizing novel ligand architectures derived from this compound. By strategically modifying the phenyl ring or the propanal backbone, chemists can fine-tune the steric and electronic properties of the ligand. This, in turn, influences the geometry and stability of the resulting metal complexes. For example, introducing different substituent groups can alter the ligand's coordination behavior, leading to the formation of unique coordination polymers or discrete molecular architectures. researchgate.net

The synthesis of mixed-ligand complexes, where this compound is combined with other organic molecules, is another promising area. researchgate.net These heteroleptic complexes can exhibit synergistic effects, leading to enhanced properties that are not achievable with single-ligand systems. The in-silico prediction of physicochemical and pharmacokinetic parameters can further guide the design of these complexes for specific biological or material applications. researchgate.net

Advanced Mechanistic Investigations into Intramolecular Rearrangements and Tautomeric Dynamics

A deeper understanding of the fundamental chemical behavior of this compound is crucial for its effective application. Advanced mechanistic studies, employing both experimental and computational techniques, can provide valuable insights into its reactivity.

One area of interest is the study of intramolecular rearrangements. Phenylhydrazones are known to undergo various rearrangements, and understanding the pathways and transition states of these reactions is essential for controlling reaction outcomes.

Furthermore, the tautomeric dynamics of this compound warrant detailed investigation. The molecule can exist in different tautomeric forms, such as keto-hydrazone and azo-enol forms. The equilibrium between these tautomers can be influenced by factors like solvent, temperature, and pH. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with computational modeling, can elucidate the predominant tautomeric forms under different conditions and the energetic barriers for their interconversion. rsc.org This knowledge is critical as the different tautomers can exhibit distinct chemical and physical properties.

Development of Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial research. acsgcipr.orgacsgcipr.org Future efforts in the synthesis of this compound and its derivatives will focus on developing more sustainable and environmentally friendly methods.

This includes the use of greener solvents, catalysts, and reaction conditions. For example, research into solid-state synthesis or the use of water as a solvent can significantly reduce the environmental impact compared to traditional methods that rely on volatile organic compounds. The development of reusable catalysts, such as nanostructured materials, is another key aspect of green synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and used in multiple reaction cycles, improving efficiency and reducing waste. researchgate.net

A key metric in assessing the "greenness" of a synthetic route is the E-factor (Environmental factor), which is the mass ratio of waste to desired product. rsc.org Future research will aim to develop synthetic protocols for this compound derivatives with significantly lower E-factors. rsc.org This involves not only optimizing the reaction itself but also simplifying work-up and purification procedures.

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Catalysis | Employing efficient and recyclable catalysts to minimize waste. researchgate.net |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water or solvent-free conditions. researchgate.netkashanu.ac.ir |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

Expansion of Applications in Supramolecular Chemistry and Functional Materials beyond HOFs

While hydrazone-based ligands have been utilized in the construction of Hydrogen-bonded Organic Frameworks (HOFs), their potential extends far beyond this specific application. The ability of the this compound scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component for a wide range of supramolecular assemblies. rsc.org

Future research will explore the use of this compound and its derivatives in the creation of novel functional materials. This includes the development of:

Molecular Sensors: Designing derivatives that exhibit a change in color or fluorescence upon binding to specific ions or molecules.

Molecular Switches: Creating systems that can be reversibly switched between different states with distinct properties using external stimuli like light or heat.

Liquid Crystals: Synthesizing derivatives with appropriate molecular shapes to form liquid crystalline phases, which have applications in display technologies.

Functional Polymers: Incorporating the this compound moiety into polymer chains to impart specific functionalities.

By exploring these new avenues, researchers can unlock the full potential of this compound as a versatile building block for the next generation of advanced materials. The fungicidal activity observed in some phenylhydrazone derivatives also suggests potential applications in agrochemicals, which could be a fruitful area for further investigation. nih.gov

Q & A

Q. How do structural variations in hydrazones (e.g., substituents on phenyl rings) impact reactivity?

- Method : Synthesize analogs (e.g., 4-methylphenyl or nitro-substituted hydrazones) and compare reaction kinetics with proteins or oxidants. Use DFT calculations to predict electronic effects.

- Key Insight : Electron-withdrawing groups stabilize the hydrazone moiety, reducing susceptibility to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.